molecular formula C8H3ClF3NOS B165762 2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole CAS No. 133840-96-7

2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole

Cat. No. B165762
Key on ui cas rn: 133840-96-7
M. Wt: 253.63 g/mol
InChI Key: PPGSYGPSOLZOOU-UHFFFAOYSA-N
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Patent
US08178668B2

Procedure details

The title compound was prepared from 2-bromo-4-trifluoromethoxyaniline via 2-mercapto-6-trifluoromethoxy-1,3-benzothiazole as described for 2,5-dichloro-1,3-benzothiazole except that in the first step the reaction mixture was heated to 150° C. for 16 h.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:8]=[C:7]([O:9][C:10]([F:13])([F:12])[F:11])[CH:6]=[CH:5][C:3]=1[NH2:4].SC1SC2C=C(OC(F)(F)F)C=CC=2N=1.[Cl:29][C:30]1[S:31]C2C=CC(Cl)=CC=2N=1>>[Cl:29][C:30]1[S:31][C:2]2[CH:8]=[C:7]([O:9][C:10]([F:13])([F:12])[F:11])[CH:6]=[CH:5][C:3]=2[N:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(N)C=CC(=C1)OC(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC=1SC2=C(N1)C=CC(=C2)OC(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1SC2=C(N1)C=C(C=C2)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1SC2=C(N1)C=CC(=C2)OC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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